![molecular formula C4H9F3SSi B14282103 Silane, trimethyl[(trifluoromethyl)thio]- CAS No. 138128-74-2](/img/structure/B14282103.png)
Silane, trimethyl[(trifluoromethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl[(trifluoromethyl)thio]- is an organosilicon compound with the molecular formula C4H9F3SSi. It is a colorless liquid that is primarily used as a reagent in organic synthesis for the introduction of the trifluoromethyl group. This compound is known for its ability to participate in various chemical reactions, making it a valuable tool in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, trimethyl[(trifluoromethyl)thio]- can be synthesized through the reaction of trimethylsilyl chloride with bromotrifluoromethane in the presence of a phosphorus(III) reagent that serves as a halogen acceptor . The reaction typically proceeds under mild conditions, and the product is purified through distillation.
Industrial Production Methods
In industrial settings, the production of Silane, trimethyl[(trifluoromethyl)thio]- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[(trifluoromethyl)thio]- undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can add to carbonyl groups, forming trifluoromethylated alcohols.
Substitution Reactions: It can participate in substitution reactions where the trifluoromethyl group is introduced into different substrates.
Common Reagents and Conditions
Nucleophilic Addition: Catalytic amounts of fluoride ions (e.g., tetrabutylammonium fluoride or cesium fluoride) are used to generate the reactive trifluoromethide intermediate.
Substitution Reactions: Various electrophilic substrates can be used, and the reactions are typically carried out under mild conditions.
Major Products Formed
Trifluoromethylated Alcohols: Formed through nucleophilic addition to carbonyl compounds.
Trifluoromethylated Ketones: Formed through substitution reactions with esters and other electrophilic substrates.
Scientific Research Applications
Silane, trimethyl[(trifluoromethyl)thio]- has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules that contain the trifluoromethyl group.
Industry: Applied in the production of agrochemicals, polymers, and other industrial chemicals that benefit from the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of Silane, trimethyl[(trifluoromethyl)thio]- involves the generation of a highly reactive trifluoromethide intermediate. This intermediate can attack electrophilic centers, such as carbonyl groups, leading to the formation of new chemical bonds . The presence of a metal salt, such as tetrabutylammonium fluoride, facilitates the generation of the trifluoromethide intermediate and promotes the desired chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyltrimethylsilane: Another organosilicon compound with similar reactivity but different applications.
Triethyl(trifluoromethyl)silane: Similar in structure but with ethyl groups instead of methyl groups.
Uniqueness
Silane, trimethyl[(trifluoromethyl)thio]- is unique due to its specific reactivity and the ability to introduce the trifluoromethyl group under mild conditions. Its versatility in various chemical reactions and applications in different fields makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
138128-74-2 |
|---|---|
Molecular Formula |
C4H9F3SSi |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
trimethyl(trifluoromethylsulfanyl)silane |
InChI |
InChI=1S/C4H9F3SSi/c1-9(2,3)8-4(5,6)7/h1-3H3 |
InChI Key |
FDSAJJOVRIBBPN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


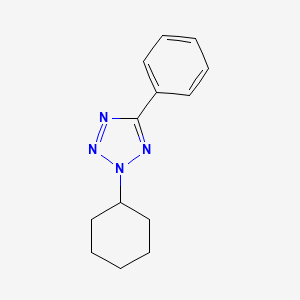
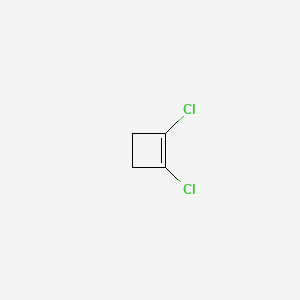
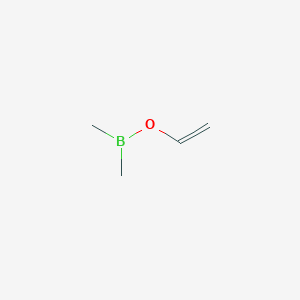
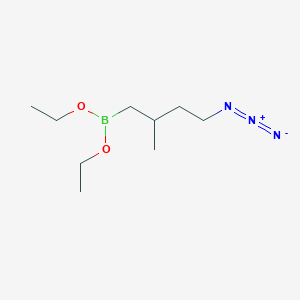
![6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14282047.png)
![Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14282050.png)
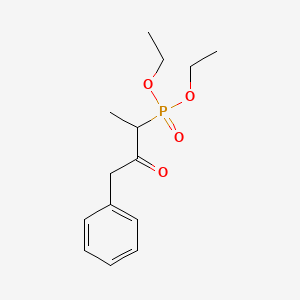
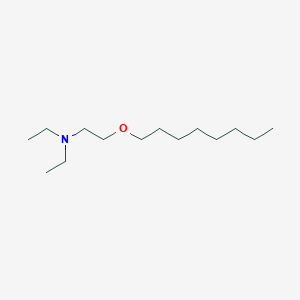
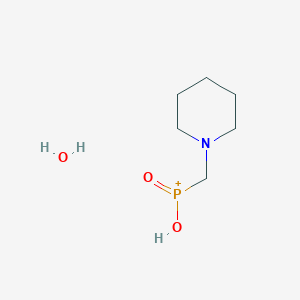
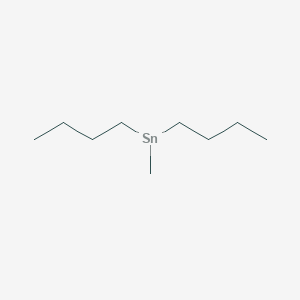
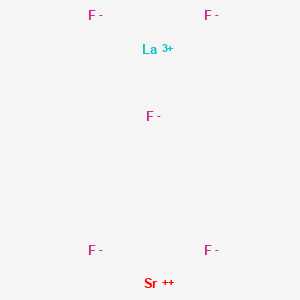
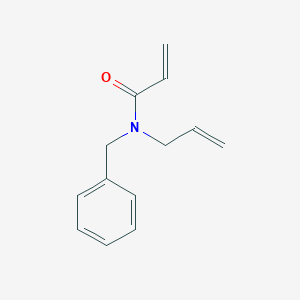
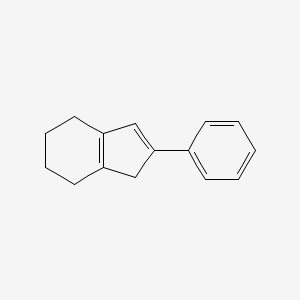
![2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid](/img/structure/B14282109.png)
